1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide for Drug Development
1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide for Drug Development
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly specific, vector-directing building blocks. 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine (CAS 1250238-34-6) is a prime example of a privileged scaffold. It combines the classic hinge-binding capability of a 3-aminopyrazole with the steric and electronic vectorization provided by an ortho-methanesulfonylphenyl group.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-proven protocols for its downstream functionalization in medicinal chemistry workflows.
Chemical Identity & Physicochemical Profiling
The utility of this building block lies in its dual functionality. The 3-aminopyrazole core acts as a potent hydrogen bond donor-acceptor system, frequently utilized to anchor kinase inhibitors to the ATP-binding hinge region. Conversely, the bulky, electron-withdrawing methanesulfonyl (mesyl) group forces the phenyl ring out of coplanarity with the pyrazole. This orthogonal dihedral angle is critical for projecting the sulfone moiety into solvent-exposed regions or deep hydrophobic pockets, thereby enhancing both target selectivity and aqueous solubility.
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine | Core scaffold definition |
| CAS Number | 1250238-34-6 | Unique registry identifier[1] |
| Molecular Formula | C10H11N3O2S | Stoichiometric basis |
| Molecular Weight | 237.27 g/mol | Favorable for fragment-based design |
| SMILES String | NC1=NN(C2=CC=CC=C2S(=O)(C)=O)C=C1 | Computational modeling input |
| Hydrogen Bond Donors | 1 (Primary Amine) | Hinge-binding interaction (NH) |
| Hydrogen Bond Acceptors | 4 (Sulfone oxygens, Pyrazole N2) | Hinge-binding (N2) & Solvent interaction |
Pharmacophore Utility in Drug Discovery
In kinase inhibitor design, the spatial arrangement of hydrogen bond networks is paramount. The 3-aminopyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the adjacent primary amine acts as a donor, perfectly mimicking the binding mode of ATP's adenine ring.
Pharmacophore model detailing the dual binding interactions of the aminopyrazole building block.
Regioselective Synthetic Methodology
A persistent challenge in pyrazole chemistry is the regioselective synthesis of 3-aminopyrazoles versus their 5-amino isomers. The condensation of an arylhydrazine (e.g., 2-methanesulfonylphenylhydrazine) with a 1,3-dielectrophile (e.g., 3-ethoxyacrylonitrile) typically yields a mixture, heavily favoring the thermodynamically stable 5-aminopyrazole[2].
To selectively isolate the 3-aminopyrazole, we must exploit a Michael Equilibration Model under strict kinetic control, as pioneered by Fandrick et al. at Boehringer Ingelheim ()[2].
Mechanistic pathway for the regioselective synthesis of 3-aminopyrazoles vs 5-aminopyrazoles.
Protocol 1: Kinetically Controlled Regioselective Synthesis
This protocol is designed as a self-validating system to prevent thermodynamic equilibration.
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Preparation: Dissolve 3-ethoxyacrylonitrile (1.0 equiv) in anhydrous ethanol (0.2 M) under a nitrogen atmosphere.
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the nitrile or the ethoxy leaving group.
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Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath.
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Causality: Low temperature is the critical variable that suppresses the thermodynamic equilibration of the intermediate hydrazone, trapping the kinetic pathway.
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Base Addition: Dropwise add a freshly prepared solution of sodium ethoxide (1.1 equiv) in ethanol.
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Causality: A strong alkoxide base rapidly deprotonates the intermediate, forcing immediate cyclization to the 3-aminopyrazole before the adduct can isomerize.
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Hydrazine Addition: Slowly add 2-(methanesulfonyl)phenylhydrazine (1.0 equiv) in ethanol over 30 minutes.
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Monitoring: Stir vigorously at 0 °C for 3–4 hours. Monitor via LC-MS. The reaction is complete when the hydrazine mass disappears.
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Quenching (Critical Step): Quench the reaction strictly at 0 °C by adding saturated aqueous ammonium chloride ( NH4Cl ).
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Causality: Neutralizing the strong base immediately halts any late-stage isomerization to the 5-aminopyrazole during the workup phase.
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Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine.
Downstream Functionalization: Buchwald-Hartwig Amination
Once synthesized, the 3-amino group of the pyrazole is notoriously electron-deficient compared to aliphatic amines. This poor nucleophilicity makes standard SNAr or simple amide couplings challenging. To build extended pharmacophores (e.g., coupling the pyrazole to a pyrimidine or quinoline core), Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard ()[3].
Protocol 2: Palladium-Catalyzed Cross-Coupling
Optimized for electron-deficient heteroaromatic amines.
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Reagent Assembly: In a dried Schlenk flask, combine 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine (1.0 equiv), the target aryl bromide (1.1 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).
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Causality: Xantphos is a bidentate ligand with a wide "bite angle." This specific geometry accelerates the reductive elimination step in the palladium catalytic cycle, which is the rate-limiting step when dealing with electron-poor amines. Cs2CO3 is chosen over stronger bases (like NaOtBu) to prevent unwanted deprotonation of the pyrazole core.
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Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane (0.1 M) and sparge with nitrogen for 10 minutes.
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Causality: Oxygen rapidly degrades the active Pd(0) species. Sparging ensures a strictly anaerobic environment, preserving catalyst turnover.
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Coupling: Heat the reaction mixture to 100 °C for 12 hours.
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Validation & Workup: Monitor by TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
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Purification: Concentrate the filtrate in vacuo and purify via preparative HPLC to isolate the final extended kinase inhibitor scaffold.
References
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Norman, B. H. et al. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." National Institutes of Health (NIH) - PMC. Available at:[Link]
